N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE
Overview
Description
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a cyclohexylamino group, and a sulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The acetylamino group is introduced through acetylation reactions, while the cyclohexylamino group is added via amination reactions. The sulfonyl group is incorporated using sulfonation reactions. These reactions often require specific catalysts and conditions, such as elevated temperatures and controlled pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-(2-amino-phenyl)benzamide: Known for its antitumor activity and histone deacetylase inhibition.
N-acetyldinaline: Another benzamide derivative with similar biological activities.
Uniqueness
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino and sulfonyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-acetamido-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15(25)22-17-9-7-16(8-10-17)21(26)23-18-11-13-20(14-12-18)29(27,28)24-19-5-3-2-4-6-19/h7-14,19,24H,2-6H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUNMXCMZAYDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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